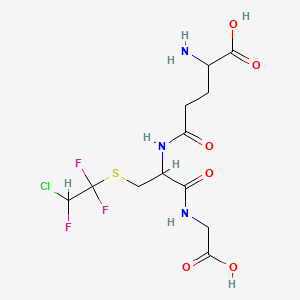

S-(2-Chloro-1,1,2-trifluoroethyl)glutathione

Description

Properties

CAS No. |

97058-30-5 |

|---|---|

Molecular Formula |

C12H17ClF3N3O6S |

Molecular Weight |

423.79 g/mol |

IUPAC Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H17ClF3N3O6S/c13-11(14)12(15,16)26-4-6(9(23)18-3-8(21)22)19-7(20)2-1-5(17)10(24)25/h5-6,11H,1-4,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) |

InChI Key |

LVXLCZPTUBQNHH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NC(CSC(C(F)Cl)(F)F)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of S-(2-Chloro-1,1,2-trifluoroethyl)glutathione involves the enzymatic reaction catalyzed by glutathione S-transferase. This enzyme facilitates the conjugation of glutathione with chlorotrifluoroethene . The reaction conditions typically involve the use of rat or human hepatocytes, or human hepatoma-derived Hep G2 cells, which are exposed to chlorotrifluoroethene. The formation of the compound is then quantified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

S-(2-Chloro-1,1,2-trifluoroethyl)glutathione undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound.

Reduction: This reaction involves the gain of electrons.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Mechanisms and Biosynthesis

CTFG is primarily synthesized through the action of glutathione S-transferases (GSTs), which catalyze the conjugation of glutathione with chlorotrifluoroethene. Studies have demonstrated that both rat and human hepatocytes exhibit the capability to synthesize CTFG, indicating its relevance in human toxicology studies. The formation of CTFG has been quantified using high-performance liquid chromatography (HPLC), revealing that microsomal fractions from human liver tissues possess higher specific activities for CTFG formation compared to cytosolic fractions .

Table 1: Summary of CTFG Biosynthesis Studies

| Study Reference | Cell Type | Findings |

|---|---|---|

| Rat Hepatocytes | High synthesis rates of CTFG observed | |

| Human Hepatocytes | Competent in synthesizing CTFG | |

| Hep G2 Cells | Useful model for studying glutathione conjugates |

Toxicological Studies

CTFG is recognized for its nephrotoxic effects, particularly in male rats. Research shows that administration of CTFG leads to significant morphological changes in the kidneys, including proximal tubular damage. Notably, a dose of 100 µmol/kg administered intravenously resulted in severe nephrotoxicity within 24 hours, evidenced by increased urine glucose and protein excretion as well as elevated blood urea nitrogen levels .

Table 2: Nephrotoxic Effects of CTFG

| Dose (µmol/kg) | Time Post-Administration | Observed Effects |

|---|---|---|

| 10 | 24 hours | No discernible effect |

| 50 | 24 hours | Similar lesions as higher doses |

| 100 | 1.5 hours | Severe proximal tubular damage |

Mechanistic Insights into Nephrotoxicity

The nephrotoxic effects of CTFG are believed to be mediated through the enzymatic formation of toxic metabolites. Following the initial conjugation with glutathione, further enzymatic reactions involving renal gamma-glutamyltransferase lead to the generation of more potent nephrotoxins . This metabolic pathway highlights the importance of understanding the bioactivation mechanisms for developing strategies to mitigate toxicity.

Case Study: Toxicity Mechanism Analysis

A study investigated the role of gamma-glutamyltransferase in the metabolism of CTFG and found that inhibiting this enzyme significantly reduced cell viability loss in isolated rat renal tubular cells. This finding underscores the potential for therapeutic interventions targeting specific enzymes involved in the metabolic activation of nephrotoxic compounds .

Potential Therapeutic Applications

While primarily studied for its toxicological implications, understanding CTFG's biosynthesis and metabolism may provide insights into developing protective strategies against nephrotoxic agents. By elucidating the pathways involved in its bioactivation and subsequent toxicity, researchers can explore pharmacological agents that inhibit these processes.

Mechanism of Action

The mechanism of action of S-(2-Chloro-1,1,2-trifluoroethyl)glutathione involves its bioactivation to a nephrotoxic metabolite. This process is catalyzed by glutathione S-transferase, which forms the initial glutathione conjugate. The conjugate is then metabolized by renal cysteine conjugate β-lyase to produce a reactive thiol, which can further undergo reactions to form toxic metabolites such as chlorofluoroacetic acid and inorganic fluoride .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Activation: CTFG’s stereoselective formation in microsomal fractions (predominantly one diastereomer) contrasts with cytosolic non-selectivity, influencing its metabolic fate .

- Environmental Relevance : CTFE degradation in contaminated groundwater may produce CTFG, posing ecological and human health risks .

- Therapeutic Targets : Inhibitors of γ-glutamyltransferase and β-lyase could mitigate nephrotoxicity from halogenated alkene exposure .

Biological Activity

S-(2-Chloro-1,1,2-trifluoroethyl)glutathione (CTFG) is a glutathione conjugate that arises from the metabolism of chlorotrifluoroethene (CTFE), a compound known for its nephrotoxic properties. This article explores the biological activity of CTFG, focusing on its nephrotoxicity, biosynthesis, and metabolic pathways.

Nephrotoxicity of CTFG

CTFG has been identified as a potent nephrotoxin in various animal studies, particularly in male rats. The nephrotoxic effects are primarily due to the formation of CTFG through glutathione S-transferase-catalyzed reactions.

Key Findings on Nephrotoxicity

- Dose-Dependent Effects : Administration of 100 µmol/kg of CTFG via intravenous injection resulted in severe kidney damage within 24 hours. This included a significant increase in urine glucose excretion (100-fold), urine protein excretion (10-fold), and blood urea nitrogen concentrations (4-fold) compared to baseline levels .

- Cell Viability : In isolated rat renal tubular cells, CTFG exhibited time- and dose-dependent decreases in cell viability. The toxicity was mitigated by gamma-glutamyltransferase inhibitors and aminooxyacetic acid, suggesting that enzymatic metabolism plays a crucial role in its nephrotoxic effects .

- Morphological Changes : Histological examinations revealed extensive proximal tubular necrosis following exposure to CTFG, indicating direct cellular damage .

Biosynthesis and Metabolic Pathways

The biosynthesis of CTFG occurs through the conjugation of CTFE with glutathione, catalyzed by glutathione S-transferases (GSTs). This process has been studied extensively in both rat and human hepatocytes.

- Formation of CTFG : The initial step involves the conjugation of CTFE with glutathione to form CTFG. Studies showed that both human liver and Hep G2 cell subcellular fractions could catalyze this reaction effectively .

- Metabolic Activation : Following its formation, CTFG is transported to the kidneys where it undergoes further metabolism to yield cysteine metabolites that contribute to its nephrotoxic effects .

Case Studies

Several case studies have highlighted the biological activity and toxicological profile of CTFG:

- Acute Exposure Study : In a study involving rats exposed to varying concentrations of CTFE, it was observed that concentrations as low as 102 ppm could lead to mild diuresis without necrosis, while higher concentrations induced significant renal damage .

- Longitudinal Toxicity Assessment : A longitudinal study tracked renal function over time post-exposure to CTFE. Results indicated that full regeneration of renal tubular epithelial cells occurred within two weeks after exposure at lower concentrations; however, higher doses led to irreversible damage .

Summary Table of Key Research Findings

Q & A

Q. What are the validated methods for quantifying S-(2-Chloro-1,1,2-trifluoroethyl)glutathione (CTFG) in biological matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive detection. Sample preparation should include protein precipitation with cold acetonitrile or methanol, followed by solid-phase extraction to remove interferents. Internal standards (e.g., isotopically labeled CTFG) are critical for correcting matrix effects and ensuring reproducibility. This approach is validated in studies analyzing glutathione conjugates in hepatocytes and kidney tissues .

Q. Which experimental models are suitable for studying CTFG metabolism and toxicity?

Methodological Answer: Male Fischer 344 rats are the primary in vivo model due to their well-characterized renal β-lyase activity, which bioactivates CTFG into nephrotoxic metabolites. For in vitro studies, primary rat or human hepatocytes and Hep G2 cell lines are recommended for investigating biosynthetic pathways (e.g., glutathione conjugation). Kidney proximal tubule cells are ideal for assessing cytotoxicity and mechanistic studies .

Advanced Mechanistic & Translational Research

Q. How does the cysteine conjugate β-lyase pathway contribute to CTFG-induced nephrotoxicity?

Methodological Answer: β-Lyase catalyzes the cleavage of CTFG’s cysteine conjugate, releasing reactive thioketenes and thioureas. To confirm this mechanism:

Q. What strategies resolve contradictions in interspecies metabolic differences for CTFG?

Methodological Answer: Conduct comparative studies using hepatocytes from rats, humans, and other species. Measure:

Q. How can proteomic approaches identify biomarkers of CTFG-induced renal injury?

Methodological Answer: Perform 2D differential gel electrophoresis (2D-DIGE) or LC-MS-based proteomics on kidney tissues exposed to CTFG. Focus on:

- Stress-response proteins (e.g., heat shock proteins, metallothioneins).

- Metabolic enzymes (e.g., glutathione peroxidases, β-lyase).

- Validate candidates via Western blot or immunohistochemistry in parallel with histopathological assessment .

Data Interpretation & Technical Challenges

Q. How should researchers address discrepancies in CTFG metabolite identification across studies?

Methodological Answer: Discrepancies may arise from analytical sensitivity or metabolic conditions.

Q. What are the limitations of in vitro models for predicting CTFG toxicity in vivo?

Methodological Answer: In vitro systems often lack systemic factors (e.g., renal blood flow, compensatory detoxification pathways). Mitigate by:

- Co-culturing hepatocytes and proximal tubule cells to mimic metabolic interplay.

- Supplementing media with physiological levels of glutathione and cysteine.

- Validating in vitro findings with in vivo pharmacokinetic-pharmacodynamic (PK/PD) modeling .

Synthesis & Analytical Chemistry

Q. What synthetic routes yield high-purity CTFG for experimental use?

Methodological Answer: CTFG is synthesized via glutathione S-transferase-mediated conjugation of chlorotrifluoroethene (CTFE) with glutathione in isolated hepatocytes or enzymatic preparations. Purification involves:

- Ion-exchange chromatography to isolate anionic glutathione conjugates.

- Semi-preparative HPLC with UV detection (λ = 210–220 nm).

- Purity validation by NMR and LC-HRMS .

Mitigation Strategies & Therapeutic Insights

Q. Can antioxidant therapies mitigate CTFG-induced oxidative stress?

Methodological Answer: Pre-treat models with N-acetylcysteine (NAC) to boost intracellular glutathione reserves or metallothionein inducers (e.g., zinc sulfate). Assess efficacy via:

- Redox status markers (e.g., GSH/GSSG ratio, lipid peroxidation).

- Renal function biomarkers (e.g., serum creatinine, Kim-1).

- Histological scoring of tubular necrosis .

Advanced Analytical Techniques

Q. How are stable isotope tracers used to study CTFG’s metabolic fate?

Methodological Answer: Synthesize CTFG with ¹³C or ²H labels at the chloro-trifluoroethyl moiety. Track metabolites via:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.